molecular formula C15H13NO4 B13096270 Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate

Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B13096270
M. Wt: 271.27 g/mol
InChI Key: AEKYLFINJHWICC-UHFFFAOYSA-N
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Description

Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate is an organic compound belonging to the biphenyl family It is characterized by the presence of a nitro group at the 3’ position and an ethyl ester group at the 2-carboxylate position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated sulfuric acid and nitric acid.

    Reduction: Hydrogen gas with palladium catalyst or iron with hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Reduction: 3’-amino-[1,1’-biphenyl]-2-carboxylate.

    Hydrolysis: 3’-nitro-[1,1’-biphenyl]-2-carboxylic acid.

Mechanism of Action

The mechanism of action of Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

ethyl 2-(3-nitrophenyl)benzoate

InChI

InChI=1S/C15H13NO4/c1-2-20-15(17)14-9-4-3-8-13(14)11-6-5-7-12(10-11)16(18)19/h3-10H,2H2,1H3

InChI Key

AEKYLFINJHWICC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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